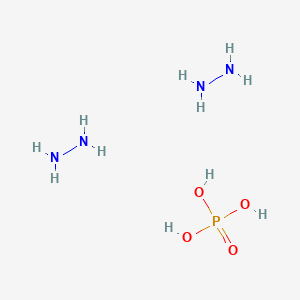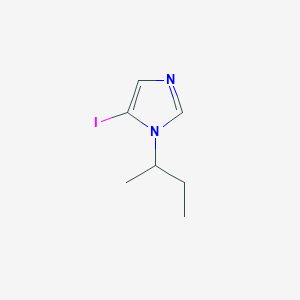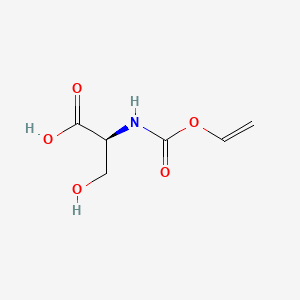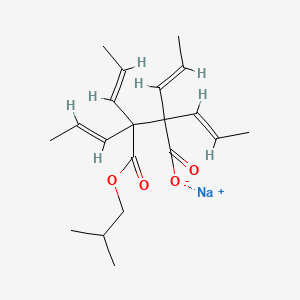
Sodium isobutyl 2-tetrapropenylsuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium isobutyl 2-tetrapropenylsuccinate is a chemical compound with the molecular formula C20H36O4Na and a molecular weight of 356.40 g/mol. It is known for its unique structure, which includes multiple propenyl groups and a succinate backbone. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium isobutyl 2-tetrapropenylsuccinate typically involves the esterification of succinic acid with isobutyl alcohol, followed by the addition of propenyl groups. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The final step involves neutralizing the ester with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
化学反应分析
Types of Reactions: Sodium isobutyl 2-tetrapropenylsuccinate undergoes various chemical reactions, including:
Oxidation: The propenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The succinate backbone allows for nucleophilic substitution reactions, where the isobutyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of base catalysts.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated derivatives.
Substitution: Various substituted succinates.
科学研究应用
Sodium isobutyl 2-tetrapropenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants
作用机制
The mechanism of action of sodium isobutyl 2-tetrapropenylsuccinate involves its interaction with specific molecular targets and pathways. The compound’s propenyl groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The succinate backbone can participate in metabolic pathways, influencing cellular processes and biochemical reactions .
相似化合物的比较
- Sodium isobutyl succinate
- Sodium tetrapropenyl succinate
- Sodium isobutyl 2-propenylsuccinate
Comparison: Sodium isobutyl 2-tetrapropenylsuccinate stands out due to its multiple propenyl groups, which confer unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
属性
CAS 编号 |
93921-09-6 |
|---|---|
分子式 |
C20H29NaO4 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
sodium;(E)-3-(2-methylpropoxycarbonyl)-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoate |
InChI |
InChI=1S/C20H30O4.Na/c1-7-11-19(12-8-2,17(21)22)20(13-9-3,14-10-4)18(23)24-15-16(5)6;/h7-14,16H,15H2,1-6H3,(H,21,22);/q;+1/p-1/b11-7+,12-8+,13-9+,14-10+; |
InChI 键 |
LLDIFBDESDOMQM-LJPQTABZSA-M |
手性 SMILES |
C/C=C/C(C(C(=O)OCC(C)C)(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Na+] |
规范 SMILES |
CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)OCC(C)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)


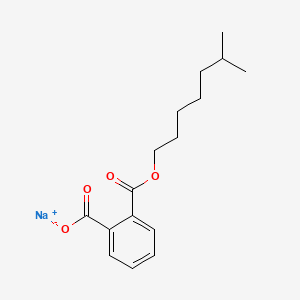
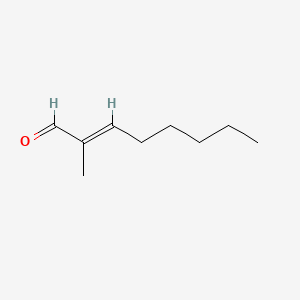
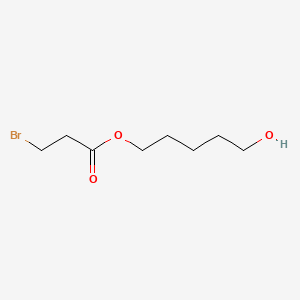
![6-bromo-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12649316.png)
